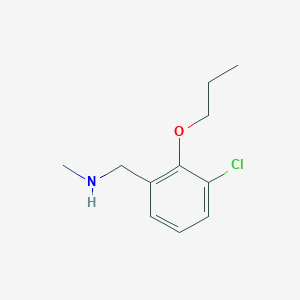

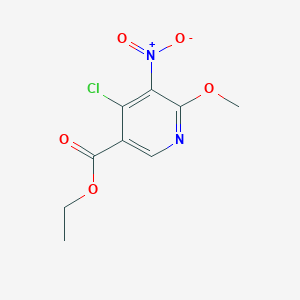

(3-Chloro-2-propoxy-benzyl)-methyl-amine

Descripción general

Descripción

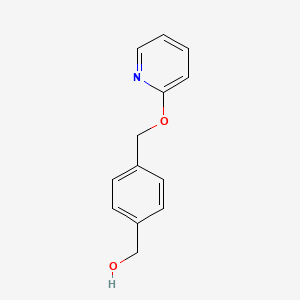

(3-Chloro-2-propoxy-benzyl)-methyl-amine, commonly known as 3-CPBA, is an organic compound and amine that is used in a variety of scientific research applications. It is a colorless, odorless, and volatile liquid that is soluble in water and most organic solvents. 3-CPBA is a versatile compound and has a wide range of uses in organic synthesis and as a reagent in chemical reactions. It is also used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances.

Aplicaciones Científicas De Investigación

Organic Synthesis Applications

A significant area of application for compounds related to "(3-Chloro-2-propoxy-benzyl)-methyl-amine" involves organic synthesis, where they serve as intermediates or reactants in the synthesis of complex molecules. For instance, the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole showcases the use of similar compounds. These derivatives were prepared through a series of reactions starting from 1-methyl-1H-benzimidazol-2-amine, highlighting the utility of such compounds in synthesizing bioactive molecules with potential antimicrobial and cytotoxic activities (Noolvi et al., 2014).

Material Science and Polymer Research

In material science, compounds with similar structures are used in the development of advanced materials. A study on "Phloretic acid as an alternative to the phenolation of aliphatic hydroxyls for the elaboration of polybenzoxazine" explores the use of renewable building blocks to enhance the reactivity of molecules towards benzoxazine ring formation. This research underscores the potential of using sustainable alternatives to traditional phenol derivatives for producing materials with desirable thermal and thermo-mechanical properties, paving the way for applications in various domains, including coatings and adhesives (Trejo-Machin et al., 2017).

Pharmaceutical and Medicinal Chemistry

In the pharmaceutical sector, derivatives of "this compound" find applications in drug discovery and development. The synthesis and evaluation of antimicrobial activity of quinoxaline derivatives, for instance, demonstrate the role of such compounds in generating new therapeutic agents. Replacing the chlorine atom with an ether linkage on a benzene ring has been explored to optimize antimicrobial activity, indicating the versatility of these compounds in designing drugs with specific biological activities (Singh et al., 2010).

Corrosion Inhibition

Another fascinating application is in corrosion inhibition, where Schiff bases derived from similar compounds are studied for their efficacy in protecting metals in acidic environments. This research is crucial for industries where metal corrosion can lead to significant economic losses and safety hazards. The effectiveness of these inhibitors at low concentrations suggests potential for developing efficient, environmentally friendly corrosion protection strategies (Ashassi-Sorkhabi et al., 2005).

Propiedades

IUPAC Name |

1-(3-chloro-2-propoxyphenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO/c1-3-7-14-11-9(8-13-2)5-4-6-10(11)12/h4-6,13H,3,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGQEHVLXLJETM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC=C1Cl)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,6-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1397712.png)

![3-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1397713.png)

![3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397714.png)

![3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397721.png)

![4-[(Pent-4-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B1397723.png)

![Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate](/img/structure/B1397726.png)